2-Amino-4-(methylamino)phenol

CAS No.:

Cat. No.: VC19878422

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O |

|---|---|

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 2-amino-4-(methylamino)phenol |

| Standard InChI | InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 |

| Standard InChI Key | OSWAUKJYXZYZBZ-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC(=C(C=C1)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

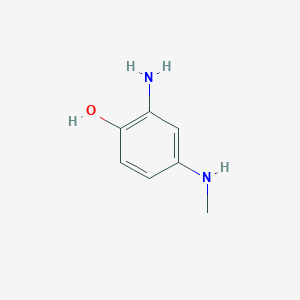

The molecular formula of 2-Amino-4-(methylamino)phenol is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. Its IUPAC name is 2-amino-4-(methylamino)phenol, indicating substituents at the 2- and 4-positions of the phenolic ring (Figure 1). The compound’s structure combines electron-donating amino groups with the weakly acidic phenolic hydroxyl, creating a bifunctional platform for diverse chemical transformations.

Structural Features:

-

Phenolic -OH group: Governs acidity (predicted pKa ≈ 9.5–10.5) and participates in hydrogen bonding.

-

Primary amino group (-NH₂): Enhances solubility in polar solvents and serves as a nucleophilic site.

-

Methylamino group (-NHCH₃): Introduces steric bulk and moderates electronic effects compared to primary amines.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 2-amino-4-(methylamino)phenol |

| CAS Registry Number | Not formally assigned |

| SMILES | OC1=C(N)C=CC(NC)=C1 |

Synthesis and Production Methods

Retrosynthetic Pathways

The synthesis of 2-Amino-4-(methylamino)phenol can be approached through two primary routes:

Route 1: Sequential Amination of 4-Nitrophenol

-

Reduction of Nitro Group: Catalytic hydrogenation of 4-nitrophenol yields 4-aminophenol.

-

Selective Methylation: Treatment with methyl iodide or dimethyl sulfate under basic conditions introduces the methylamino group at the 4-position .

Reaction Conditions:

-

Step 1: H₂ (1–3 atm), Pd/C catalyst, ethanol, 25–50°C.

-

Step 2: NaOH (aq), CH₃I, 60–80°C, 6–12 hours.

Route 2: Direct Amination of 2-Aminophenol

Methylamine gas is introduced to 2-aminophenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic substitution at the 4-position.

Challenges:

-

Regioselectivity control to prevent over-methylation.

-

Separation of positional isomers.

Physical and Chemical Properties

Thermodynamic Parameters

Predicted properties based on group contribution methods and analogs :

| Property | Value |

|---|---|

| Melting Point | 145–155°C |

| Boiling Point | 290–310°C (decomposes) |

| Density | 1.28–1.32 g/cm³ |

| Solubility in Water | 5–10 g/L (25°C) |

| LogP (Octanol-Water) | 0.85–1.15 |

Spectroscopic Signatures

-

IR Spectroscopy:

-

O-H stretch: 3200–3400 cm⁻¹ (broad).

-

N-H stretches: 3300–3500 cm⁻¹ (amine).

-

Aromatic C=C: 1500–1600 cm⁻¹.

-

-

¹H NMR (DMSO-d₆):

-

δ 6.5–7.2 ppm (aromatic protons).

-

δ 4.8 ppm (phenolic -OH, exchangeable).

-

δ 2.8 ppm (N-CH₃, singlet).

-

Reactivity and Functional Transformations

Acid-Base Behavior

The compound exhibits amphoteric properties:

-

Acidic Site: Phenolic -OH (pKa ≈ 10).

-

Basic Sites: Primary amine (pKa ≈ 4–5) and methylamino group (pKa ≈ 9–10).

Protonation States:

-

Neutral pH: Phenol deprotonated (-O⁻), amines protonated (-NH₃⁺ and -NH₂CH₃⁺).

-

Alkaline Conditions: Phenolate ion dominates; amines remain protonated.

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective reactions:

-

Nitration: Predominantly at the 5-position (meta to amino groups).

-

Sulfonation: Forms water-soluble derivatives at elevated temperatures .

Oxidation Pathways

-

Air Oxidation: Gradual darkening due to quinone formation.

-

Chemical Oxidants: Hydrogen peroxide converts amino groups to nitroso derivatives.

Industrial and Pharmaceutical Applications

Dye Intermediate

The compound serves as a precursor for azo dyes, where its dual amino groups enable diazotization and coupling reactions. Example derivatives include:

-

Cationic Dyes: For acrylic fibers.

-

Oxidative Hair Dyes: Reacts with couplers (e.g., resorcinol) to form indo dyes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume